molecular formula C13H12O4 B2942016 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone CAS No. 352224-29-4

5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone

Cat. No.: B2942016
CAS No.: 352224-29-4
M. Wt: 232.235
InChI Key: NKQAEYUHMBCJGR-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone is a synthetic furanone derivative of significant interest in medicinal chemistry and biological research. This compound belongs to a class of substituted 2(5H)-furanone derivatives that have been investigated for their potent activity as endothelin antagonists . Endothelin is a potent vasoconstrictor peptide, and antagonists targeting its pathway are relevant for researching cardiovascular diseases . Furthermore, structurally related 5-alkylidene furanone analogs have demonstrated notable antifungal properties, acting as necrotic agents against certain cell lines, which highlights the potential of this chemical scaffold in developing antimicrobial and cytotoxic agents . The methylene furanone core is also a key structure explored in cosmetic and dermatological research for its potential antioxidant and photoprotecting properties . Supplied as a high-purity solid, this product is intended for research and development applications in a laboratory setting. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-15-11-6-9(7-12(8-11)16-2)5-10-3-4-13(14)17-10/h3-8H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQAEYUHMBCJGR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C=CC(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C=CC(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone typically involves the condensation of 3,5-dimethoxybenzaldehyde with 2(5H)-furanone under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated lactone system participates in [4+2] Diels-Alder reactions. For example, the exocyclic double bond acts as a dienophile, reacting with dienes to form bicyclic adducts.

Reagents/ConditionsProductKey ObservationsSource Analogy
1,3-Butadiene, heatSpirocyclic oxabicyclo[2.2.1] structureHigh regioselectivity observedFuranone cycloadditions
Anthracene, microwaveTetracyclic adductImproved yield under solvent-freeSpirocompound synthesis

Nucleophilic Additions

The electron-deficient double bond undergoes Michael additions. Thiols, amines, and stabilized carbanions attack the β-position.

ReagentProductConditionsSource Analogy
Benzyl thiol, K₂CO₃5-(3,5-Dimethoxyphenyl)-3-(benzylthio)furanoneBase-mediated thio-Michael additionThioether synthesis
Hydrazine hydratePyridazinone derivativeReflux in ethanol, 12 hPyridazine formation

Oxidation and Reduction

The lactone ring and double bond are susceptible to redox transformations.

Reaction TypeReagents/ConditionsProductNotesSource Analogy
Oxidation KMnO₄, H₂O, 0°C3,5-Dimethoxybenzoic acid lactoneLactone ring opening
Reduction NaBH₄, MeOHDihydrofuranone derivativeSelective double bond reduction
Epoxidation m-CPBA, CH₂Cl₂Epoxide at α,β-unsaturated positionElectrophilic epoxidation

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group directs electrophiles to the para positions due to its electron-donating methoxy groups.

ReagentProductConditionsSource Analogy
HNO₃, H₂SO₄4-Nitro-3,5-dimethoxyphenyl derivativeNitration at para positionAromatic nitration
Br₂, FeBr₃4-Bromo-3,5-dimethoxyphenyl derivativeRegioselective brominationBromination methods

Ring-Opening and Functionalization

The lactone ring undergoes nucleophilic attack, leading to ring-opening and subsequent functionalization.

ReagentProductConditionsSource Analogy
NaOH, H₂O4-(3,5-Dimethoxybenzylidene)-2-hydroxybut-2-enoic acidBasic hydrolysisLactone ring opening
NH₂OH·HClHydroxamic acid derivativepH 7, RT, 6 hHydroxylation

Cross-Coupling Reactions

The aryl moiety participates in palladium-catalyzed couplings, enabling structural diversification.

Reaction TypeReagents/ConditionsProductNotesSource Analogy
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl-substituted furanoneAryl-aryl bond formation
Heck ReactionPd(OAc)₂, styreneAlkenylated furanone derivativeOlefin functionalization

Key Mechanistic Insights

  • Conjugated System Reactivity : The α,β-unsaturated lactone facilitates cycloadditions and Michael additions .

  • Methoxy Group Effects : Electron-donating methoxy groups enhance aromatic electrophilic substitution at para positions .

  • Lactone Stability : Ring-opening under basic conditions yields carboxylic acid derivatives .

Scientific Research Applications

5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key 2(5H)-furanone derivatives and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Activities References
5-[(3,5-Dimethoxyphenyl)methylene]-2(5H)-furanone 5-(3,5-dimethoxyphenyl)methylene C₁₃H₁₂O₄ 244.23 Hypothesized bioactivity based on aromatic groups N/A
5,5-Dimethyl-2(5H)-furanone 5,5-dimethyl C₆H₈O₂ 112.13 Simple alkyl substituent; used in flavor/fragrance
5-Bromo-3-methyl-2(5H)-furanone 5-bromo, 3-methyl C₅H₅BrO₂ 177.00 Cross-coupling partner; synthetic intermediate
Protoanemonin 5-methylene C₅H₄O₂ 96.09 Antimicrobial; inhibits bacterial growth
(S)-5-Hydroxymethyl-2(5H)-furanone 5-hydroxymethyl C₅H₆O₃ 114.10 Flavor component; not recommended for fragrances
5-(4-Bromophenyl)-2(5H)-furanone 5-(4-bromophenyl) C₁₀H₇BrO₂ 255.07 Pharmacore; Suzuki-Miyaura cross-coupling partner
3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone 3-hydroxy, 5,5-dimethyl, 4-(methylsulfonylphenyl) C₁₃H₁₄O₅S 282.31 Synthetic; potential enzyme inhibitor
(Z)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone 5-(5-methyl-2-thienyl)methylene C₁₀H₈O₂S 192.23 Found in herbs; 2,5-disubstituted thiophene class

Physicochemical Properties

  • Electronic Effects : Methoxy groups are electron-donating, whereas bromo or methylsulfonyl groups () are electron-withdrawing, altering reactivity in cross-coupling or biological interactions.

Biological Activity

5-[(3,5-Dimethoxyphenyl)methylene]-2(5H)-furanone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound this compound can be categorized as a furan derivative, which is known for its diverse biological activities. The presence of the methoxy groups on the phenyl ring is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives, including this compound. Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity against various pathogens.

  • Case Study : A study examining related furan derivatives demonstrated significant antimicrobial effects against Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism often involves disruption of cellular integrity or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Related Furan Derivative AE. coliTBD
Related Furan Derivative BC. albicansTBD

Anticancer Activity

The anticancer potential of furan derivatives has been extensively studied. The structural features of these compounds play a crucial role in their cytotoxicity against various cancer cell lines.

  • Research Findings : Furan derivatives have shown promise in inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways . For instance, a related compound demonstrated significant cytotoxicity against HeLa and QGY-7701 cell lines .

Table 2: Anticancer Activity of Furan Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundHeLaTBD
Related Furan Derivative CQGY-7701TBD
Related Furan Derivative DMCF-7TBD

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to arrest cancer cell cycles at specific phases (e.g., S and G2/M phases), leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in various studies, which can lead to cellular damage and death in cancer cells.
  • Inhibition of Key Enzymes : Some furan derivatives inhibit enzymes critical for cancer cell proliferation and survival.

Q & A

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Transcriptomic analysis (RNA-seq) of treated bacterial cells identifies dysregulated pathways (e.g., quorum sensing). Fluorescent probes (e.g., DCFH-DA) detect ROS generation. Enzyme inhibition assays (e.g., β-ketoacyl-ACP synthase) confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.